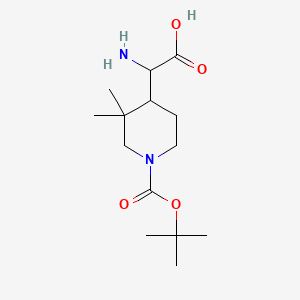
Pomalidomide-5'-C3-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5’-C3-azide is a derivative of pomalidomide, an immunomodulatory agent known for its antineoplastic properties. This compound is particularly significant in the field of targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology. It contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-azide typically involves multiple steps, starting with the preparation of pomalidomide. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the azide group, often through click chemistry reactions .
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-azide focuses on optimizing yield and purity. The process involves continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient production. This method can achieve an overall yield of 38-47% .
化学反应分析
Types of Reactions
Pomalidomide-5’-C3-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the click reaction between the azide group and alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
The primary products formed from these reactions are triazole derivatives, which are crucial for the development of PROTACs and other targeted therapies .
科学研究应用
Pomalidomide-5’-C3-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Facilitates the study of protein-protein interactions and the development of protein degraders.
Medicine: Integral in the design of novel therapeutics for cancer treatment, particularly in multiple myeloma.
Industry: Employed in the production of targeted protein degradation tools and other bioconjugates.
作用机制
Pomalidomide-5’-C3-azide exerts its effects by recruiting Cereblon, an E3 ubiquitin ligase, which tags target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to ubiquitination and subsequent proteasomal degradation . This mechanism is crucial for its role in PROTAC technology and targeted cancer therapies .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-C3-azide, known for its significant antineoplastic activity.
Uniqueness
Pomalidomide-5’-C3-azide stands out due to its azide group, which allows for versatile click chemistry applications. This feature makes it highly valuable for the synthesis of complex bioconjugates and targeted protein degraders, setting it apart from its analogs .
属性
分子式 |
C16H16N6O4 |
|---|---|
分子量 |
356.34 g/mol |
IUPAC 名称 |
5-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-7-1-6-18-9-2-3-10-11(8-9)16(26)22(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,8,12,18H,1,4-7H2,(H,20,23,24) |
InChI 键 |
PUOCTPUQMGUGQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
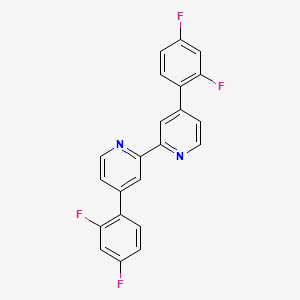
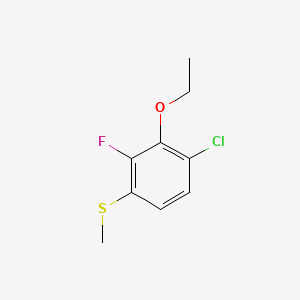
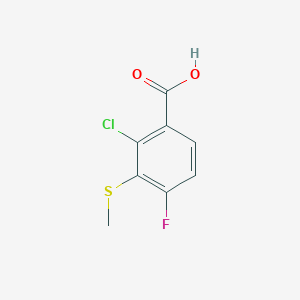
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
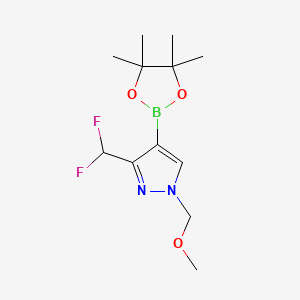
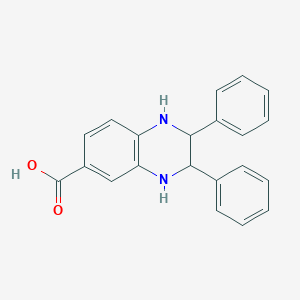
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
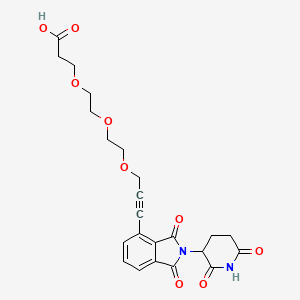
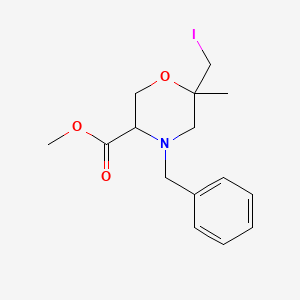
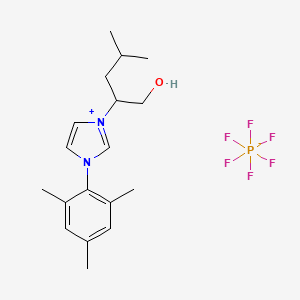
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
